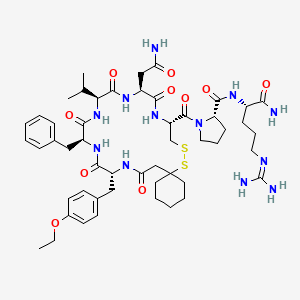
Mcp-tva-argipressin
Descripción general
Descripción
Mcp-tva-argipressin , also known as d(CH₂)₅[Tyr(Et)²,Val⁴,des-Gly⁹]AVP , is a synthetic peptide analog of arginine vasopressin (AVP) . AVP is an endogenous hormone involved in various physiological processes, including water retention, vasoconstriction, and platelet function. Mcp-tva-argipressin has been extensively studied for its biological properties and potential applications in research and industry .
Synthesis Analysis
Mcp-tva-argipressin is chemically synthesized using solid-phase peptide synthesis (SPPS). Its sequence includes modifications at specific amino acid positions, such as the substitution of tyrosine (Tyr) with ethyltyrosine (Et) at position 2 and the deletion of glycine (Gly) at position 9. These modifications enhance its stability and activity .
Molecular Structure Analysis
The molecular structure of Mcp-tva-argipressin consists of a cyclic peptide backbone with a disulfide bridge. It retains the essential pharmacophore of AVP, including the vasopressin receptor-binding motif. The presence of the trifluoromethylphenyl group contributes to its bioactivity .
Aplicaciones Científicas De Investigación
Medicine
Mcp-tva-argipressin: , a synthetic analogue of vasopressin, has been utilized in medicine primarily for its vasoconstrictive properties. It’s used in the treatment of conditions like diabetes insipidus , refractory vasodilatory shock , and post-cardiac surgery vasoplegia . Its role in reducing norepinephrine requirements in septic shock patients is also notable .
Biotechnology
In biotechnology, the applications of Mcp-tva-argipressin analogues extend to improving the efficiency of psychrophilic enzymes at low temperatures, which are crucial in various food and industrial bioprocesses . These enzymes, produced by microorganisms in cold environments, have garnered attention for their potential in molecular biology applications.
Pharmacology
Pharmacologically, Mcp-tva-argipressin is significant for its binding properties and activity across species. It’s a peptide derivative that has been studied for its biological activity and potential therapeutic applications . Research continues to explore its diverse pharmacological profiles and effects.
Neuroscience
In neuroscience, Mcp-tva-argipressin’s role extends to its impact on neurotransmission . It’s involved in controlling circadian rhythm , thermoregulation , and the release of adrenocorticotrophic hormone (ACTH) . These functions are critical for maintaining homeostasis and responding to environmental changes.
Cardiology
Cardiology has seen the use of Mcp-tva-argipressin analogues in managing shock states following cardiac events. Its vasoconstrictive effects on vascular smooth muscle cells make it a valuable agent in treating vasodilatory shock and vasoplegic shock after cardiac surgery .
Endocrinology
In endocrinology, Mcp-tva-argipressin plays a role in fluid homeostasis by regulating plasma osmolality. It’s also used in the treatment of varicose bleeding in patients with liver cirrhosis, showcasing its multifaceted applications in hormonal regulation and therapy .
Oncology
While direct references to Mcp-tva-argipressin in oncology were not found, vasopressin analogues are being explored for their potential in cancer treatment. They are part of innovative targeting strategies and clinical applications aimed at improving outcomes for patients with cancer .
Immunology
Mcp-tva-argipressin’s relevance in immunology can be inferred from its parent compound, vasopressin, which has implications in inflammatory responses and immunity. It’s associated with the regulation of immune cells and inflammatory biomarkers, although specific studies on Mcp-tva-argipressin in this context are limited .
Mecanismo De Acción
Target of Action
Mcp-tva-argipressin is a synthetic analogue of the hormone vasopressin . Vasopressin, also known as arginine-vasopressin or antidiuretic hormone, is a nonapeptide primarily produced in the hypothalamus . It exhibits diverse physiological functions related to diuresis, hemodynamic modulation, and behavior . The primary targets of vasopressin are the V1 and V2 cellular receptors .
Biochemical Pathways
The activation of V1 receptors on vascular smooth muscle cells leads to peripheral vasoconstriction, increasing systemic vascular resistance and blood pressure . On the other hand, the activation of V2 receptors in the kidneys promotes water reabsorption by the renal tubules , contributing to the antidiuretic effect of vasopressin .
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H74N12O10S2/c1-4-73-33-19-17-32(18-20-33)26-35-44(67)59-36(25-31-13-7-5-8-14-31)46(69)62-42(30(2)3)48(71)60-37(27-40(52)64)45(68)61-38(29-74-75-51(28-41(65)57-35)21-9-6-10-22-51)49(72)63-24-12-16-39(63)47(70)58-34(43(53)66)15-11-23-56-50(54)55/h5,7-8,13-14,17-20,30,34-39,42H,4,6,9-12,15-16,21-29H2,1-3H3,(H2,52,64)(H2,53,66)(H,57,65)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,54,55,56)/t34-,35+,36-,37-,38-,39-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLYXDZRLDZVIS-XXNQTUAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H74N12O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238094 | |
| Record name | SK&F 101926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mcp-tva-argipressin | |
CAS RN |
90332-82-4 | |
| Record name | Vasopressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-O-ethyltyrosyl(2)-valyl(4)-arginyl(8)-deslycine(9)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090332824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SK&F 101926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-101926 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S4LA22APY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



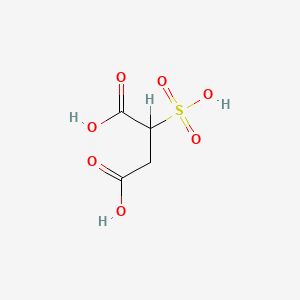
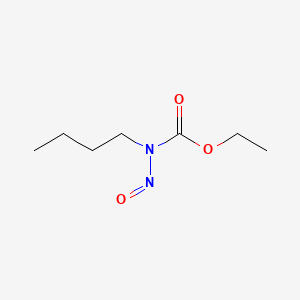
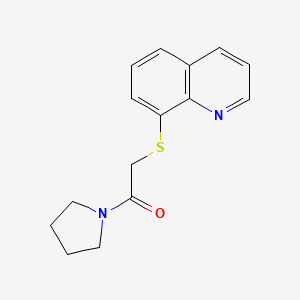
![(2S,3S,4S,5R,6S)-6-[5-amino-2-[(2-phenylpyrazol-3-yl)sulfamoyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199715.png)
![Dichloroplatinum(2+);[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]azanide](/img/structure/B1199716.png)
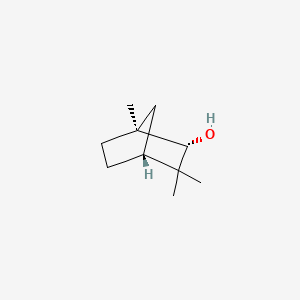
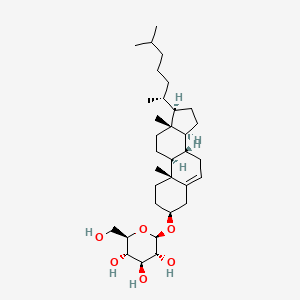
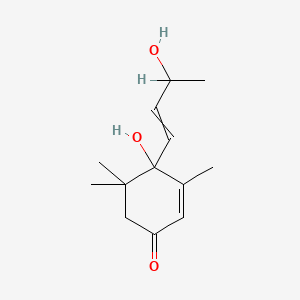
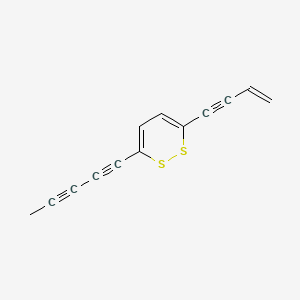
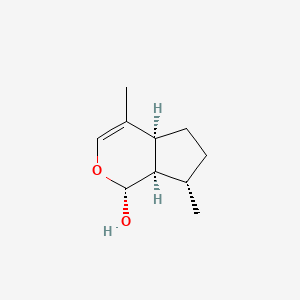
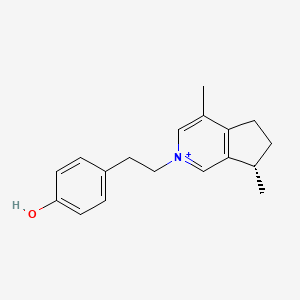
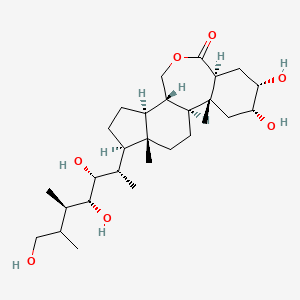
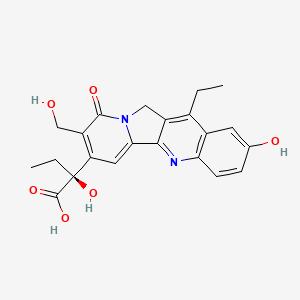
![Methyl (1R,12S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate](/img/structure/B1199735.png)